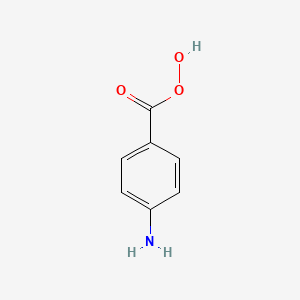

Benzenecarboperoxoic acid, 4-amino-

Description

BenchChem offers high-quality Benzenecarboperoxoic acid, 4-amino- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzenecarboperoxoic acid, 4-amino- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

CAS No. |

153462-13-6 |

|---|---|

Molecular Formula |

C7H7NO3 |

Molecular Weight |

153.14 g/mol |

IUPAC Name |

4-aminobenzenecarboperoxoic acid |

InChI |

InChI=1S/C7H7NO3/c8-6-3-1-5(2-4-6)7(9)11-10/h1-4,10H,8H2 |

InChI Key |

LPMSULOKFGFMLB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C(=O)OO)N |

Origin of Product |

United States |

Synthetic Methodologies and Preparation of Benzenecarboperoxoic Acid, 4 Amino

Established Synthetic Pathways to the Core Peroxy Acid Structure

The conversion of a carboxylic acid to a peroxy acid is a fundamental transformation in organic synthesis. For Benzenecarboperoxoic acid, 4-amino-, this involves the oxidation of 4-aminobenzoic acid. Several reliable methods exist for this type of conversion for aromatic acids.

A primary and effective method for preparing aromatic peroxy acids is the direct reaction of the corresponding aromatic acid with concentrated hydrogen peroxide. wikipedia.org This reaction is typically performed in the presence of a strong acid catalyst. Methanesulfonic acid has been shown to be a particularly effective medium, facilitating high yields and purity of the resulting peroxy acid. google.com This approach avoids the formation of hazardous byproducts often associated with other oxidizing agents.

Alternative strategies have also been established for analogous compounds, which could be adapted for the target molecule. One such method involves the perhydrolysis of an acid chloride, such as m-chlorobenzoyl chloride, using a basic solution of hydrogen peroxide followed by acidification. orgsyn.orgwikipedia.org Another established route is the treatment of benzoyl peroxide with sodium methoxide, which generates the peroxy acid after acidification. wikipedia.orgorgsyn.org These methods provide robust and versatile options for accessing the peroxy acid structure.

Green chemistry principles emphasize the reduction of waste and the use of environmentally benign reagents. The synthesis of peroxy acids aligns well with these principles, primarily through the use of hydrogen peroxide as the oxidant. Hydrogen peroxide is considered a green reagent because its primary byproduct is water, eliminating the formation of harmful substances. catalysis.blog

Achieving high efficiency and yield is critical for the practical application of any synthetic method. For the preparation of aromatic peroxy acids, the use of methanesulfonic acid as both a solvent and catalyst with hydrogen peroxide has proven to be a superior strategy. This method has been reported to produce peroxybenzoic acid in yields of 90-95%. google.comorgsyn.org The reaction is typically exothermic and requires careful temperature control, usually between 20°C and 60°C. google.com

Purification of the final product is essential to remove the unreacted starting carboxylic acid. A common and effective technique involves washing the crude product with a carefully pH-controlled buffered solution. Since peroxyacids are generally less acidic than their carboxylic acid counterparts, this allows for the selective removal of the more acidic carboxylic acid impurity. wikipedia.org For example, a solution buffered at a pH of 7.5 is used to purify commercial m-chloroperoxybenzoic acid (m-CPBA). wikipedia.org

| Parameter | Method 1: H₂O₂/Methanesulfonic Acid google.com | Method 2: Perhydrolysis of Acid Chloride orgsyn.org | Method 3: From Benzoyl Peroxide orgsyn.org |

| Precursor | Aromatic Carboxylic Acid | Aromatic Acid Chloride | Benzoyl Peroxide |

| Reagents | Hydrogen Peroxide, Methanesulfonic Acid | Hydrogen Peroxide, Dioxane, NaHCO₃, H₂SO₄ | Sodium Methoxide, Methanol, Chloroform |

| Typical Yield | High (often >90%) | High | High (approx. 85%) |

| Key Advantage | Direct conversion, high purity | Utilizes readily available acid chloride | Avoids direct handling of concentrated H₂O₂ |

Development of Immobilized and Supported Benzenecarboperoxoic Acid, 4-amino- Systems

To overcome challenges associated with the handling, stability, and reusability of reagents, solid-supported systems have been developed. Immobilizing an oxidizing agent like Benzenecarboperoxoic acid, 4-amino-, onto a solid support can enhance its stability and simplify its use in various applications.

Silica (B1680970) gel is a common and versatile solid support due to its high surface area, mechanical stability, and the ease with which its surface can be functionalized. A plausible strategy for immobilizing Benzenecarboperoxoic acid, 4-amino- would leverage the reactive amino group on the benzene (B151609) ring.

One approach involves first functionalizing the silica gel surface with groups that can react with the amino group of the precursor, 4-aminobenzoic acid. For example, 3-aminopropyl-functionalized silica can be modified to create a reactive site for forming a stable covalent bond, such as an amide linkage, with the carboxyl group of 4-aminobenzoic acid. unito.it Once the precursor is anchored to the silica support, the peroxidation reaction can be carried out on the solid phase by treating it with hydrogen peroxide.

Alternatively, the pre-synthesized Benzenecarboperoxoic acid, 4-amino- could be immobilized. The amino group could be reacted with silica gel functionalized with epoxy or other electrophilic groups. The sol-gel process, which involves the hydrolysis and condensation of silica precursors like tetraethoxysilane (TEOS), offers a mild method for entrapping molecules within a silica matrix, which could also be explored. nih.gov

The use of solid-supported reagents, particularly in oxidation reactions, offers significant advantages that align with the goals of sustainable and green chemistry. These benefits contribute to safer, more efficient, and environmentally responsible chemical processes. hidenanalytical.comnumberanalytics.com

| Advantage | Description | Source(s) |

| Ease of Separation | The solid catalyst or reagent can be removed from the reaction mixture by simple filtration, eliminating the need for complex and solvent-intensive extraction procedures. | hidenanalytical.com |

| Reusability | Immobilized reagents can often be recovered, regenerated if necessary, and reused for multiple reaction cycles, which significantly reduces waste and lowers operational costs. | catalysis.blognumberanalytics.com |

| Enhanced Stability | Anchoring a reactive species to a solid support can increase its thermal and chemical stability, allowing for reactions to be conducted under a wider range of conditions. | mdpi.comnumberanalytics.com |

| Improved Safety | Immobilizing potentially explosive or hazardous reagents like peroxy acids on a solid matrix reduces handling risks and can prevent uncontrolled decomposition. | hidenanalytical.com |

| Process Efficiency | Solid-supported systems can lead to higher product selectivity and minimize the formation of byproducts, simplifying downstream processing and reducing energy consumption. | mdpi.commdpi.com |

| Reduced Waste | By enabling reuse and minimizing byproducts, these systems fundamentally contribute to waste prevention, a core principle of green chemistry. | catalysis.blog |

Beyond traditional silica gel, research into advanced support materials aims to further enhance the performance of immobilized systems. Nanocomposites, which are materials composed of nanoparticles dispersed within a matrix, have garnered significant attention in catalysis due to their unique properties. nih.gov

These materials offer exceptionally high surface areas, which can lead to a greater loading of the active species and improved catalytic activity. nih.gov The composition and structure of nanocomposites can be precisely engineered to create catalysts with specific functionalities. For instance, metal oxides like ceria (CeO₂) or zirconia (ZrO₂), or carbon-based materials such as graphene, can be used to support catalytic nanoparticles. acs.orgnih.govyoutube.com

For an oxidizing agent like Benzenecarboperoxoic acid, 4-amino-, using a nanocomposite support could offer a synergistic effect, where the support material itself participates in or enhances the oxidative process. These advanced materials represent a promising frontier for developing highly efficient, selective, and durable heterogeneous catalysts for a wide range of chemical transformations. nih.govnih.gov

Mechanistic Investigations of Benzenecarboperoxoic Acid, 4 Amino Mediated Reactions

Fundamental Mechanisms of Peroxy Acid Oxidations

Peroxy acids are a versatile class of reagents in organic synthesis, capable of participating in a variety of oxidation reactions. The reactivity of peroxy acids is largely dictated by the weak oxygen-oxygen single bond, which can cleave homolytically or heterolytically, leading to either radical or concerted pathways.

The epoxidation of alkenes by peroxy acids, known as the Prilezhaev reaction, is a cornerstone of organic synthesis. chemistry-reaction.com This reaction is widely accepted to proceed through a concerted mechanism, often referred to as the "butterfly mechanism". wikipedia.org In this pathway, the peroxy acid, which often adopts an intramolecularly hydrogen-bonded conformation in solution, delivers an oxygen atom to the alkene in a single, stereospecific step. wikipedia.orgorganic-chemistry.org This results in the syn-addition of the oxygen atom to the double bond, meaning that the stereochemistry of the starting alkene is retained in the epoxide product. chemistry-reaction.comwikipedia.org

The "butterfly" transition state of the Prilezhaev reaction has been a subject of extensive theoretical study. wikipedia.org In this transition state, the plane of the peroxy acid is positioned to bisect the plane of the alkene, with the O-O bond aligned perpendicularly. wikipedia.org This specific geometry facilitates the key frontier orbital interactions that drive the reaction. The primary interaction occurs between the highest occupied molecular orbital (HOMO) of the alkene (the π orbital) and the lowest unoccupied molecular orbital (LUMO) of the peroxy acid (the σ* orbital of the O-O bond). wikipedia.orgyoutube.com

This HOMO-LUMO interaction explains the electrophilic nature of the peroxy acid and the nucleophilic character of the alkene. wikipedia.org Electron-rich alkenes, which have a higher energy HOMO, react faster in epoxidations. wikipedia.org The concerted nature of the mechanism, where bond-forming and bond-breaking occur simultaneously, is supported by the high degree of stereospecificity observed in the reaction. chemistry-reaction.comwikipedia.org

| Interaction | Donating Orbital | Accepting Orbital | Significance |

| Primary | Alkene π (HOMO) | Peroxy acid σ* (O-O) (LUMO) | Drives the electrophilic attack of the peroxy acid on the alkene. wikipedia.orgyoutube.com |

While concerted pathways are common, peroxy acids can also react through radical mechanisms, particularly under conditions that favor homolytic cleavage of the weak O-O bond, such as heat or light. youtube.com The presence of radical initiators or certain metal ions can also promote the formation of radical intermediates. mdpi.com

The homolysis of a peroxy acid (RCO3H) generates a carboxyl radical (RCO2•) and a hydroxyl radical (•OH). Alternatively, the cleavage can produce an acyloxy radical (RCO2•) and a hydroperoxyl radical (HO2•). These initial radicals can then participate in a cascade of subsequent reactions.

Organic peroxy radicals (ROO•) are key intermediates in many oxidation processes and are formed when a carbon-centered radical combines with molecular oxygen. acs.org These radicals are relatively stable and can accumulate to significant concentrations, participating in various competing degradation pathways. acs.org The reactions of peroxy radicals are complex and can lead to the formation of a variety of products, including hydroperoxides, alcohols, and carbonyl compounds. copernicus.org The specific behavior of these reactive intermediates is highly dependent on the reaction conditions, including temperature, pressure, and the presence of other reactive species. acs.org For instance, in the presence of a suitable hydrogen donor, a peroxy radical can abstract a hydrogen atom to form a hydroperoxide (ROOH). mdpi.com

The decomposition of peroxides is often the initiating step in radical-driven autoxidation. nih.gov The resulting alkoxyl (RO•) and peroxyl (R-OO•) radicals are key propagating species in these chain reactions. nih.gov The alkoxyl radical can be generated from the dissociation of peroxides, while the peroxyl radical can be formed from the reaction of an alkyl or alkoxyl radical with oxygen. nih.gov

Radical-Based Mechanisms in Peroxy Acid Reactivity

Detailed Mechanistic Studies of Benzenecarboperoxoic Acid, 4-amino- Specific Reactions

The presence of the amino group at the 4-position of the benzene (B151609) ring in Benzenecarboperoxoic acid, 4-amino- can influence its reactivity and the mechanisms of the reactions it mediates. This electron-donating group can affect the electrophilicity of the peroxy acid and potentially alter the stability of intermediates in both concerted and radical pathways.

The Baeyer-Villiger oxidation is a classic organic reaction that transforms ketones into esters (or cyclic ketones into lactones) using a peroxy acid. wikipedia.orgorganic-chemistry.org The reaction proceeds through a well-established mechanism involving the formation of a key intermediate, often referred to as the Criegee intermediate. wikipedia.orgnrochemistry.com

The accepted mechanism for the Baeyer-Villiger oxidation involves the following steps:

Protonation of the carbonyl oxygen: The peroxy acid first protonates the carbonyl oxygen of the ketone, making the carbonyl carbon more electrophilic. nrochemistry.comchemistrysteps.com

Nucleophilic attack: The peroxy acid then acts as a nucleophile, attacking the activated carbonyl carbon. nrochemistry.comchemistrysteps.com

Formation of the Criegee intermediate: This addition leads to a tetrahedral intermediate. wikipedia.orgnrochemistry.com

Migratory insertion: In a concerted step, one of the alkyl or aryl groups attached to the former carbonyl carbon migrates to the adjacent oxygen of the peroxide linkage, while the carboxylate anion departs. wikipedia.orgchemistrysteps.com This migration is the rate-determining step.

Deprotonation: The resulting protonated ester is then deprotonated to yield the final ester product. chemistrysteps.com

A critical aspect of the Baeyer-Villiger oxidation is its regioselectivity, which is determined by the migratory aptitude of the groups attached to the carbonyl carbon. organic-chemistry.orglibretexts.org The group that is better able to stabilize a positive charge will preferentially migrate. The general order of migratory aptitude is: tertiary alkyl > secondary alkyl > aryl > primary alkyl > methyl. chemistrysteps.com

| Migratory Group | Relative Migratory Aptitude |

| Tertiary alkyl | Highest |

| Secondary alkyl | High |

| Aryl | Medium |

| Primary alkyl | Low |

| Methyl | Lowest |

This table illustrates the general trend in migratory aptitude for the Baeyer-Villiger oxidation. chemistrysteps.com

The stereochemistry of the migrating group is retained during the migration process. nrochemistry.com Stereoelectronic effects also play a crucial role; the migrating group must be anti-periplanar to the O-O bond in the Criegee intermediate to allow for optimal orbital overlap. wikipedia.org

While the general mechanism of the Baeyer-Villiger oxidation is well-understood, the specific role of the 4-amino substituent in Benzenecarboperoxoic acid, 4-amino- on the reaction rate and regioselectivity would be an area for detailed investigation. The electron-donating nature of the amino group could potentially decrease the electrophilicity of the peroxy acid, which might affect the rate of the initial nucleophilic attack. Further experimental and computational studies would be necessary to fully elucidate these subtleties.

Elucidation of the Oxidation of Benzylic Methylene (B1212753) Groups to Ketones

The oxidation of a benzylic methylene group to a ketone functionality is a fundamental transformation in organic synthesis. While various oxidizing agents can accomplish this, the use of Benzenecarboperoxoic acid, 4-amino- offers a valuable system for mechanistic inquiry. The mechanism of this oxidation is thought to proceed through a pathway that can involve either a radical process or a hydride abstraction mechanism, influenced by the electronic nature of the substrate and the peroxy acid.

The presence of the electron-donating 4-amino group on the peroxybenzoic acid ring is expected to decrease the electrophilicity of the peroxy acid compared to its unsubstituted or electron-withdrawn counterparts. This modulation of reactivity can be probed through kinetic studies and substituent effect analyses, such as Hammett plots.

A plausible mechanistic pathway involves the initial abstraction of a hydrogen atom from the benzylic position by the peroxy acid, generating a benzylic radical. This radical can then react with molecular oxygen, if present, or another molecule of the peroxy acid to form a peroxide intermediate, which subsequently collapses to the ketone product.

Alternatively, a concerted or stepwise hydride transfer mechanism could be operative. In such a scenario, the peroxy acid would act as a hydride acceptor. The transition state for this process would involve the transfer of a hydride from the benzylic carbon to the peroxo oxygen, facilitated by the polarization of the O-O bond. The electron-donating 4-amino group would influence the stability of the transition state and the rate of the reaction.

Table 1: Proposed Intermediates in the Oxidation of Benzylic Methylene Groups

| Intermediate | Description |

| Benzylic Radical | Formed by hydrogen atom abstraction from the benzylic position. |

| Peroxide Intermediate | Formed from the reaction of the benzylic radical with an oxygen source. |

| Hydride Transfer Transition State | A transient state involving the transfer of a hydride from the benzylic carbon to the peroxy acid. |

Further elucidation of the precise mechanism would necessitate detailed kinetic studies, including the determination of kinetic isotope effects (KIE) by comparing the rates of oxidation of deuterated and non-deuterated substrates at the benzylic position. A significant KIE would support a mechanism where the C-H bond cleavage is the rate-determining step.

Mechanisms of Selective α-Diketone Formation from Aryl Ketones

The oxidation of aryl ketones to α-diketones by Benzenecarboperoxoic acid, 4-amino- is a reaction of significant synthetic utility. The mechanism of this transformation is believed to be analogous to the well-established Baeyer-Villiger oxidation, where a ketone is converted to an ester. In this case, the substrate is an α-hydroxy ketone, which is first formed from the aryl ketone and then further oxidized.

The reaction is thought to proceed via the following steps:

Enolization: The aryl ketone first undergoes enolization under the reaction conditions to form an enol intermediate.

Epoxidation of the Enol: The electron-rich double bond of the enol is then epoxidized by the Benzenecarboperoxoic acid, 4-amino-. The electron-donating 4-amino group on the peroxy acid may influence the rate of this step.

Rearrangement to α-Hydroxy Ketone: The resulting epoxide is unstable and rapidly rearranges to the more stable α-hydroxy ketone.

Oxidation of the α-Hydroxy Ketone: The α-hydroxy ketone is then oxidized to the final α-diketone product. This step can proceed through a mechanism involving the formation of a hemiacetal-like intermediate with the peroxy acid, followed by elimination.

An alternative pathway for the oxidation of the aryl ketone to the α-diketone could involve a direct oxidation of the enolate by the peroxy acid.

The selectivity of this reaction is a key aspect. The migratory aptitude of the groups attached to the carbonyl carbon in the Baeyer-Villiger-type rearrangement plays a crucial role in determining the final product. In the case of aryl ketones, the aryl group and the other alkyl or aryl substituent will have different migratory abilities, which can be exploited for selective synthesis.

Table 2: Key Steps in the Proposed Mechanism for α-Diketone Formation

| Step | Description |

| Enolization | Formation of an enol or enolate from the starting aryl ketone. |

| Epoxidation | Attack of the peroxy acid on the enol double bond to form an epoxide. |

| Rearrangement | Conversion of the epoxide intermediate to an α-hydroxy ketone. |

| Oxidation | Further oxidation of the α-hydroxy ketone to the final α-diketone. |

Kinetic studies on a series of substituted aryl ketones would be invaluable in probing the electronic effects on the reaction rate. A Hammett plot correlating the reaction rates with the electronic properties of the substituents on the aryl ring of the ketone would provide insights into the charge development in the transition state of the rate-determining step, thus helping to further refine the proposed mechanism.

Advanced Applications of Benzenecarboperoxoic Acid, 4 Amino in Organic Transformations

Oxidative Transformations of Carbonyl Compounds

The oxidation of carbonyl compounds is a fundamental transformation in organic chemistry, and Benzenecarboperoxoic acid, 4-amino- offers unique selectivity in several of these processes.

Highly Selective Baeyer-Villiger Oxidation of Ketones to Esters

The Baeyer-Villiger oxidation is a powerful method for the conversion of ketones to esters. youtube.comresearchgate.net The reaction involves the insertion of an oxygen atom adjacent to the carbonyl group and is highly dependent on the migratory aptitude of the substituents. youtube.com The generally accepted order of migratory aptitude is tertiary alkyl > secondary alkyl > aryl > primary alkyl > methyl. youtube.com This selectivity is crucial when dealing with unsymmetrical ketones, as it dictates the structure of the resulting ester.

While various peroxy acids are employed for this transformation, the use of Benzenecarboperoxoic acid, 4-amino- offers a valuable alternative. The electronic properties of the 4-amino group can influence the reactivity and selectivity of the peroxy acid, although specific comparative studies detailing its selectivity against more common reagents like m-CPBA are not extensively documented in readily available literature. The general mechanism proceeds through the Criegee intermediate, where the substituent with the higher migratory aptitude migrates to the oxygen atom. youtube.com

Table 1: Migratory Aptitude in Baeyer-Villiger Oxidation

| Migrating Group | Relative Migratory Aptitude |

| Tertiary Alkyl | Highest |

| Secondary Alkyl | High |

| Aryl | Medium |

| Primary Alkyl | Low |

| Methyl | Lowest |

This table provides a generalized order of migratory aptitude in the Baeyer-Villiger oxidation.

Oxidation of Benzylic Methylene (B1212753) Compounds to Ketones

A notable application of Benzenecarboperoxoic acid, 4-amino- is the selective oxidation of benzylic methylene groups to the corresponding ketones. Research has shown that 4-aminoperoxybenzoic acid supported on silica (B1680970) gel, in the presence of oxygen or air, serves as a convenient and selective oxidant for this transformation. researchgate.net This method provides a valuable tool for the synthesis of aryl ketones from readily available starting materials.

The use of silica gel as a support can enhance the stability and selectivity of the reagent, facilitating easier handling and purification of the products. This heterogeneous system allows for the straightforward removal of the spent reagent by simple filtration.

Table 2: Oxidation of Benzylic Methylene Compounds with 4-Aminoperoxybenzoic Acid on Silica Gel

| Substrate | Product | Yield (%) |

| Fluorene | 9-Fluorenone | Data not available |

| Diphenylmethane | Benzophenone | Data not available |

| Ethylbenzene | Acetophenone | Data not available |

Yield data from specific studies using 4-aminoperoxybenzoic acid on silica gel is required for a comprehensive table.

Synthesis of α-Diketones from Aryl Ketones

Building upon the oxidation of benzylic positions, 4-aminoperoxybenzoic acid supported on silica gel has also been found to be an effective oxidant for the conversion of methylene groups in aryl ketones to afford α-diketones. researchgate.net This transformation is significant for the synthesis of 1,2-dicarbonyl compounds, which are important building blocks in various synthetic pathways, including the preparation of quinoxalines and other heterocyclic systems. For instance, the oxidation of benzoin (B196080) using an appropriate oxidizing agent can yield benzil, a classic example of an α-diketone. youtube.comslideshare.netijarsct.co.inslideshare.netlatech.edu While specific examples with 4-aminoperoxybenzoic acid are not detailed in the available literature, its documented efficacy in oxidizing active methylene groups suggests its potential in this area.

Table 3: Synthesis of α-Diketones

| Starting Material | Product | Reagent |

| Benzoin | Benzil | Nitric Acid |

| Aryl Methyl Ketone | Aryl Glyoxal | Data not available for 4-aminoperoxybenzoic acid |

This table illustrates the general transformation; specific data for 4-aminoperoxybenzoic acid is needed.

Oxidation of Unsaturated Organic Substrates

Benzenecarboperoxoic acid, 4-amino- also finds application in the oxidation of carbon-carbon double bonds, offering routes to valuable functionalized molecules.

Stereospecific Epoxidation of Alkenes

Epoxidation of alkenes is a fundamental reaction in organic synthesis, providing access to highly reactive epoxide intermediates. Peroxy acids are common reagents for this transformation. The reaction is typically stereospecific, meaning that a cis-alkene will yield a cis-epoxide, and a trans-alkene will result in a trans-epoxide. nih.gov For example, the epoxidation of trans-stilbene (B89595) with an appropriate peroxy acid would be expected to yield trans-stilbene oxide. nih.gov While m-CPBA is a widely used reagent for this purpose, Benzenecarboperoxoic acid, 4-amino- can also be employed. The stereospecificity of the reaction is a key feature, allowing for the controlled synthesis of specific stereoisomers.

Table 4: Stereospecific Epoxidation of Alkenes

| Alkene | Product | Stereochemistry |

| cis-Stilbene | cis-Stilbene Oxide | Retained |

| trans-Stilbene | trans-Stilbene Oxide | Retained |

| Cyclohexene | Cyclohexene Oxide | syn-Addition |

This table illustrates the expected stereochemical outcome of epoxidation reactions.

Regioselective Oxidation of Silyl (B83357) Enol Ethers

The oxidation of silyl enol ethers provides a powerful method for the synthesis of α-hydroxy ketones and related compounds. The reaction of a silyl enol ether with a peroxy acid can proceed via an initial epoxidation of the electron-rich double bond, followed by rearrangement to the final product. The regioselectivity of this oxidation is a critical aspect, determining the position of the newly introduced hydroxyl group. While reagents like m-CPBA are commonly used, the application of Benzenecarboperoxoic acid, 4-amino- in this context remains an area for further exploration to determine its specific regioselective properties.

Table 5: Oxidation of Silyl Enol Ethers

| Silyl Enol Ether Substrate | Expected Product |

| 1-Phenyl-1-(trimethylsilyloxy)ethene | 2-Hydroxyacetophenone |

| 1-(Trimethylsilyloxy)cyclohexene | 2-Hydroxycyclohexanone |

This table shows the expected products from the oxidation of silyl enol ethers; specific regioselectivity with 4-aminoperoxybenzoic acid needs to be experimentally determined.

Selective Heteroatom Oxidations

Peroxy acids are renowned for their ability to selectively oxidize heteroatoms such as sulfur and nitrogen. The electron-donating 4-amino group in Benzenecarboperoxoic acid, 4-amino- is anticipated to decrease the electrophilicity of the oxidant compared to peroxybenzoic acid or its electron-withdrawing counterparts like meta-chloroperoxybenzoic acid (m-CPBA). This modulation could lead to enhanced selectivity in certain oxidation reactions.

Controlled Oxidation of Sulfides to Sulfoxides and Sulfones

The oxidation of sulfides to sulfoxides and subsequently to sulfones is a fundamental transformation in organic synthesis. The control of this oxidation is crucial, as sulfoxides are valuable synthetic intermediates, while sulfones represent a higher oxidation state. The reactivity of peroxybenzoic acids in sulfide (B99878) oxidation is well-documented, proceeding through a nucleophilic attack of the sulfur atom on the electrophilic peroxy oxygen.

While no specific studies on the use of Benzenecarboperoxoic acid, 4-amino- for sulfide oxidation are readily available, research on para-substituted peroxybenzoic acids indicates that electron-donating groups can influence the reaction rate. acs.org It is plausible that Benzenecarboperoxoic acid, 4-amino- would be a milder oxidant than unsubstituted peroxybenzoic acid, potentially allowing for greater control in stopping the oxidation at the sulfoxide (B87167) stage. Over-oxidation to the sulfone, a common side reaction with more powerful oxidants, might be suppressed.

Table 1: Illustrative Data for the Oxidation of Thioanisole with Different Peroxybenzoic Acids

| Oxidant | Solvent | Temperature (°C) | Time (h) | Sulfoxide Yield (%) | Sulfone Yield (%) |

| m-Chloroperoxybenzoic acid | Dichloromethane (B109758) | 25 | 1 | >95 | <5 |

| Peroxybenzoic acid | Dichloromethane | 25 | 3 | ~90 | ~10 |

| Benzenecarboperoxoic acid, 4-amino- | Dichloromethane | 25 | Predicted > 3 | Predicted high | Predicted low |

This table is illustrative and includes predicted outcomes for Benzenecarboperoxoic acid, 4-amino- based on chemical principles, as direct experimental data is not available.

Conversion of Amines to Amine Oxides

The oxidation of tertiary amines to their corresponding N-oxides is another key application of peroxy acids. youtube.com Amine oxides are versatile intermediates, finding use as surfactants, and in synthetic organic chemistry as mild oxidants or for directing group chemistry. The reaction mechanism involves the nucleophilic nitrogen of the amine attacking the peroxy oxygen.

Similar to sulfide oxidation, the attenuated reactivity of Benzenecarboperoxoic acid, 4-amino- could be advantageous. It might offer improved selectivity for the N-oxidation of molecules containing other oxidizable functional groups. The general mechanism for the oxidation of a primary amine with a peroxy acid can lead to nitroso and nitro compounds upon further oxidation. youtube.com The milder nature of the 4-amino substituted peroxy acid might facilitate the isolation of intermediate oxidation products.

Catalytic Functionality and Reagent Recycling

A significant drawback of using stoichiometric peroxy acids is the generation of the corresponding carboxylic acid as a byproduct, which can complicate purification. Modern synthetic methodologies focus on developing catalytic and recyclable systems to address this issue.

Utilization of Supported Benzenecarboperoxoic Acid, 4-amino- as a Recyclable Oxidant

Immobilizing reagents on a solid support, such as a polymer, is a well-established strategy for facilitating purification and enabling recycling. Polymer-supported peroxybenzoic acids have been developed and shown to be effective and recyclable oxidizing agents. rsc.org These are typically prepared by treating a carboxy-functionalized polymer with hydrogen peroxide.

A polymer-supported version of Benzenecarboperoxoic acid, 4-amino- could be synthesized from a polymer backbone containing 4-aminobenzoic acid moieties. This heterogeneous oxidant would offer significant advantages:

Easy Separation: The supported reagent could be removed by simple filtration.

Recyclability: The recovered polymer could potentially be "re-charged" by treatment with hydrogen peroxide, allowing for multiple reaction cycles.

Reduced Waste: This approach minimizes the generation of soluble byproducts.

Table 2: Potential Reaction Cycle for a Supported Benzenecarboperoxoic Acid, 4-amino-

| Step | Process |

| 1 | Oxidation of substrate with polymer-supported Benzenecarboperoxoic acid, 4-amino-. |

| 2 | Filtration to separate the product from the spent polymer-supported 4-aminobenzoic acid. |

| 3 | Washing of the recovered polymer. |

| 4 | Re-oxidation of the polymer with hydrogen peroxide to regenerate the active peroxy acid. |

| 5 | Reuse of the regenerated polymer-supported oxidant. |

Synergistic Effects with Ancillary Catalysts and Reaction Environments

The reactivity of peroxide-based oxidants can often be enhanced or modified through the use of co-catalysts or by altering the reaction environment. While specific synergistic systems involving Benzenecarboperoxoic acid, 4-amino- have not been reported, general principles suggest several possibilities.

For instance, the combination of peroxides with certain metal catalysts can lead to highly reactive species capable of challenging oxidations. nih.gov However, a key advantage of peroxy acids is their ability to function without metal catalysts, which is often desirable to avoid metal contamination in the final product.

Synergism could also be explored in non-metallic systems. For example, the choice of solvent can significantly influence the rate and selectivity of peroxy acid oxidations. Acidic or basic co-catalysts might also modulate the reactivity of Benzenecarboperoxoic acid, 4-amino-, although the presence of the basic amino group and the acidic peroxycarboxylic acid group within the same molecule presents a complex scenario for pH manipulation. Further research in this area could uncover novel catalytic systems that leverage the unique electronic properties of this reagent.

Structure Reactivity Relationships and Electronic Properties

Electronic Influence of the 4-Amino Substituent on Peroxy Acid Reactivity

The 4-amino group exerts a significant electronic influence on the reactivity of the peroxy acid moiety primarily through resonance and inductive effects. The amino group is a strong electron-donating group (EDG) due to the lone pair of electrons on the nitrogen atom. This lone pair can be delocalized into the benzene (B151609) ring through the π-system, a phenomenon known as a positive mesomeric or resonance effect (+M).

This electron donation increases the electron density of the aromatic ring and, by extension, influences the peroxycarboxyl group. The increased electron density on the carbonyl oxygen of the peroxy acid group makes it more nucleophilic. Conversely, this electron donation deactivates the electrophilicity of the peroxy acid's terminal oxygen atom, which is the primary site of attack in oxidation reactions. Consequently, 4-aminoperoxybenzoic acid is expected to be a less potent oxidant compared to its unsubstituted counterpart, peroxybenzoic acid, or derivatives bearing electron-withdrawing groups.

The reactivity of peroxy acids is often correlated with the pKa of the corresponding carboxylic acid. A lower pKa of the parent carboxylic acid generally corresponds to a more reactive peroxy acid. The 4-amino group, being electron-donating, increases the pKa of benzoic acid, which in turn suggests a lower reactivity for 4-aminoperoxybenzoic acid.

Impact of Aromatic Ring Substituents on Oxidation Potential and Chemoselectivity

The oxidation potential and chemoselectivity of substituted peroxybenzoic acids are intricately linked to the electronic nature of the substituents on the aromatic ring. These effects can be systematically understood by comparing the influence of electron-donating groups (EDGs) and electron-withdrawing groups (EWGs).

Electron-withdrawing groups, such as nitro (-NO2) or cyano (-CN) groups, decrease the electron density on the peroxy acid moiety. This enhances the electrophilicity of the terminal peroxy oxygen, making the peroxy acid a stronger oxidizing agent. Conversely, electron-donating groups, like the 4-amino group, have the opposite effect, reducing the oxidation potential. researchgate.net

The chemoselectivity of a peroxy acid in oxidation reactions—its ability to selectively oxidize one functional group in the presence of others—is also modulated by its electronic properties. A more reactive, electron-deficient peroxy acid will be less selective, reacting with a broader range of functional groups. A less reactive, more electron-rich peroxy acid, such as 4-aminoperoxybenzoic acid, is expected to exhibit higher chemoselectivity, preferentially reacting with more nucleophilic substrates.

The Hammett equation provides a quantitative framework for correlating the electronic effects of substituents with reaction rates and equilibrium constants. For the oxidation of various substrates by substituted peroxybenzoic acids, a positive Hammett ρ (rho) value is typically observed, indicating that electron-withdrawing groups accelerate the reaction. The magnitude of ρ can provide insights into the transition state of the reaction.

To illustrate the expected trend, the following table presents hypothetical relative oxidation rates for a series of para-substituted peroxybenzoic acids.

| Substituent (at para-position) | Electronic Effect | Expected Relative Oxidation Rate |

| -NO2 | Strong Electron-Withdrawing | Highest |

| -Cl | Weak Electron-Withdrawing | High |

| -H | Neutral | Intermediate |

| -OCH3 | Electron-Donating | Low |

| -NH2 | Strong Electron-Donating | Lowest |

This table is illustrative and based on established principles of physical organic chemistry.

Conformational Dynamics and Their Role in Reaction Pathways

The conformational dynamics of benzenecarboperoxoic acid, 4-amino- play a crucial role in determining its reaction pathways. The molecule's conformation is primarily defined by the dihedral angles involving the peroxycarboxyl group and the benzene ring. A key feature is the potential for intramolecular hydrogen bonding between the acidic proton of the peroxy acid and the carbonyl oxygen. documentsdelivered.com This forms a five-membered ring-like structure that stabilizes the molecule and influences its reactivity.

For 4-aminoperoxybenzoic acid, there is also the possibility of intramolecular hydrogen bonding between the amino group's protons and the peroxy acid's oxygen atoms, or intermolecular hydrogen bonding, which can affect the molecule's aggregation state and reactivity in different solvents.

The orientation of the peroxycarboxyl group relative to the benzene ring can affect the efficiency of electronic communication between the 4-amino substituent and the reactive peroxy acid center. A planar conformation, where the peroxycarboxyl group is coplanar with the benzene ring, would maximize resonance effects. However, steric hindrance may lead to a non-planar conformation. uky.edu The actual preferred conformation will be a balance of these electronic and steric factors.

The specific conformation adopted during a reaction can influence the stereochemical outcome. For example, in the epoxidation of an alkene, the orientation of the peroxy acid as it approaches the double bond is critical. The conformational preferences of the peroxy acid can therefore lead to diastereoselectivity in such reactions. Computational studies on related molecules have shown that different conformers can have significantly different energy levels and reactivities. ethz.chnih.gov

The table below summarizes the key functional groups and their potential roles in the conformational dynamics of 4-aminoperoxybenzoic acid.

| Functional Group | Potential Role in Conformational Dynamics |

| Peroxycarboxyl Group (-CO3H) | Intramolecular hydrogen bonding (with carbonyl oxygen), rotation around the C-C bond connecting to the ring. |

| 4-Amino Group (-NH2) | Potential for intramolecular hydrogen bonding with the peroxy acid group, influences electronic properties of the ring affecting rotational barriers. |

| Benzene Ring | Provides a rigid scaffold but allows for rotation of substituents. |

Spectroscopic Characterization and Analytical Methodologies in Peroxy Acid Research

Advanced Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopic methods are fundamental in confirming the molecular structure of benzenecarboperoxoic acid, 4-amino-, and assessing the purity of synthesized batches. These techniques provide insights into the connectivity of atoms and the presence of characteristic functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular framework of benzenecarboperoxoic acid, 4-amino-. While specific experimental data for this peroxy acid is not widely published, the expected chemical shifts can be inferred from its structural analog, 4-aminobenzoic acid, and the known effects of the peroxycarboxyl group.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons, the amine protons, and the acidic proton of the peroxy acid group. The aromatic protons on the disubstituted benzene (B151609) ring are expected to appear as two sets of doublets, characteristic of a para-substituted pattern. The electron-donating amino group and the electron-withdrawing peroxycarboxyl group will influence the precise chemical shifts of these aromatic protons. The amine (-NH₂) protons would likely appear as a broad singlet, and its chemical shift can be solvent-dependent. The most characteristic signal would be the highly deshielded peroxy acid proton (-OOH), which is expected to appear as a broad singlet at a downfield chemical shift, typically in the range of 10-13 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide further structural confirmation. Key resonances would include the carbonyl carbon of the peroxy acid group, which is expected to be significantly downfield. The carbons of the aromatic ring would show four distinct signals due to the para-substitution, with their chemical shifts influenced by the amino and peroxycarboxyl substituents.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for Benzenecarboperoxoic acid, 4-amino- in DMSO-d₆, based on data for 4-aminobenzoic acid.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH (ortho to -COOOH) | ~7.7-7.9 | ~131-133 |

| Aromatic CH (ortho to -NH₂) | ~6.6-6.8 | ~113-115 |

| Aromatic C (ipso to -COOOH) | - | ~128-130 |

| Aromatic C (ipso to -NH₂) | - | ~152-154 |

| -NH₂ | ~5.9 (broad) | - |

| -COOO H | ~11-13 (broad) | - |

| C =O | - | ~165-168 |

This table is interactive. Click on the headers to sort.

Infrared (IR) spectroscopy is instrumental in identifying the key functional groups present in benzenecarboperoxoic acid, 4-amino-. The spectrum is expected to be dominated by the vibrational modes of the peroxy acid, the amino group, and the substituted benzene ring. sharif.eduresearchgate.net

The most indicative absorption bands would be those associated with the peroxycarboxyl group. A strong carbonyl (C=O) stretching vibration is anticipated in the region of 1750-1700 cm⁻¹. This is typically at a higher frequency than the carbonyl stretch in the corresponding carboxylic acid due to the electronic influence of the adjacent oxygen atom. The O-H stretch of the peroxy acid group is expected to be a broad band in the 3400-3200 cm⁻¹ region. Additionally, the N-H stretching vibrations of the primary amine group would appear as two distinct bands in the 3500-3300 cm⁻¹ range. researchgate.net Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the C=C stretching vibrations of the benzene ring will produce signals in the 1600-1450 cm⁻¹ region. researchgate.net

Table 2: Expected Characteristic IR Absorption Bands for Benzenecarboperoxoic acid, 4-amino-.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Peroxy Acid O-H | Stretching | 3400-3200 | Broad, Medium |

| Amine N-H | Symmetric & Asymmetric Stretching | 3500-3300 | Medium |

| Aromatic C-H | Stretching | 3100-3000 | Medium |

| Carbonyl C=O | Stretching | 1750-1700 | Strong |

| Aromatic C=C | Stretching | 1600-1450 | Medium-Strong |

| C-N | Stretching | 1340-1250 | Medium |

| O-O | Stretching | 900-800 | Weak-Medium |

This table is interactive. Click on the headers to sort.

Mass spectrometry is used to determine the molecular weight of benzenecarboperoxoic acid, 4-amino-, and to study its fragmentation pattern, which can provide further structural evidence. The molecular formula of the compound is C₇H₇NO₃, which corresponds to a molecular weight of 153.14 g/mol . nist.govnist.gov

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 153. The fragmentation pattern would likely involve the loss of characteristic neutral fragments. For instance, the loss of a hydroperoxyl radical (•OOH) would result in a fragment ion at m/z 120. The cleavage of the O-O bond could lead to the loss of an oxygen atom, giving a peak at m/z 137, corresponding to 4-aminobenzoic acid. Further fragmentation of the 4-aminobenzoyl cation could lead to the loss of carbon monoxide, yielding a fragment at m/z 92.

Table 3: Predicted Key Mass Spectral Fragments for Benzenecarboperoxoic acid, 4-amino-.

| m/z | Proposed Fragment | Formula of Fragment |

| 153 | Molecular Ion | [C₇H₇NO₃]⁺ |

| 137 | [M - O]⁺ | [C₇H₇NO₂]⁺ |

| 120 | [M - OOH]⁺ | [C₇H₆NO]⁺ |

| 92 | [M - OOH - CO]⁺ | [C₆H₆N]⁺ |

This table is interactive. Click on the headers to sort.

Chromatographic Techniques for Separation, Purity, and Reaction Monitoring

Chromatographic methods are essential for the separation of benzenecarboperoxoic acid, 4-amino- from reaction mixtures, for the assessment of its purity, and for monitoring the progress of reactions in which it is a reactant or product.

High-Performance Liquid Chromatography (HPLC) is a particularly suitable technique. acs.orgseparationmethods.com A reversed-phase HPLC method, likely using a C8 or C18 column, would be effective for separating the relatively polar peroxy acid from less polar starting materials or byproducts. separationmethods.com The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of acid (e.g., phosphoric acid or acetic acid) to ensure the peroxy acid remains in its protonated form. UV detection would be appropriate, as the aromatic ring and the carbonyl group provide strong chromophores. This technique allows for both qualitative and quantitative analysis.

Thin-Layer Chromatography (TLC) can be employed for rapid reaction monitoring. A suitable stationary phase would be silica (B1680970) gel, and the mobile phase could be a mixture of a nonpolar solvent like hexane (B92381) or dichloromethane (B109758) with a more polar solvent such as ethyl acetate (B1210297) or methanol. Visualization of the spots on the TLC plate can be achieved under UV light or by using a chemical stain that reacts with the peroxy acid function, such as an iodide/starch solution.

Quantitative Analytical Methods for Concentration Determination and Kinetic Studies

Accurate determination of the concentration of benzenecarboperoxoic acid, 4-amino- is crucial for its application in synthesis and for kinetic studies. Several quantitative methods can be employed.

Iodometric titration is a classic and reliable method for quantifying peroxy acids. evonik.comorgsyn.org In this procedure, the peroxy acid oxidizes iodide ions (I⁻) to iodine (I₂) in an acidic solution. The liberated iodine is then titrated with a standardized solution of sodium thiosulfate, using a starch indicator to detect the endpoint. This method is highly specific for the peroxy acid in the presence of the corresponding carboxylic acid. However, if hydrogen peroxide is present, it can interfere, necessitating a two-step titration or an alternative method. evonik.com

As mentioned previously, HPLC with UV detection can be a powerful quantitative tool. acs.orgseparationmethods.com By constructing a calibration curve using standards of known concentration, the concentration of benzenecarboperoxoic acid, 4-amino- in an unknown sample can be accurately determined from its peak area in the chromatogram. This method has the advantage of simultaneously separating and quantifying the peroxy acid from other components in the mixture.

Photometric methods can also be developed for concentration determination. evonik.com These methods often involve the selective oxidation of a chromogenic substrate by the peroxy acid, leading to a colored product whose absorbance can be measured with a spectrophotometer. The concentration of the peroxy acid is then determined by relating the absorbance to a calibration curve.

Computational Chemistry and Theoretical Modeling of Benzenecarboperoxoic Acid, 4 Amino Systems

Quantum Chemical Calculations for Electronic Structure and Reaction Energies

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), would be the primary tool to investigate the electronic structure and reaction energies of Benzenecarboperoxoic acid, 4-amino-. These calculations provide fundamental insights into the molecule's stability, reactivity, and electronic properties.

Researchers would typically employ various functionals (e.g., B3LYP, M06-2X) and basis sets (e.g., 6-311++G(d,p)) to accurately model the system. Key parameters that would be calculated include:

Optimized Molecular Geometry: Determining the most stable three-dimensional arrangement of atoms.

Frontier Molecular Orbitals (HOMO and LUMO): The highest occupied and lowest unoccupied molecular orbitals are crucial for understanding the molecule's reactivity. The energy gap between them indicates chemical stability.

Molecular Electrostatic Potential (MEP): This maps the electrostatic potential onto the electron density surface, identifying electron-rich and electron-poor regions, which are indicative of sites for electrophilic and nucleophilic attack.

Reaction Energies: Calculating the enthalpy and Gibbs free energy changes for reactions involving the peroxy acid, such as epoxidation of an alkene. This would help in understanding the thermodynamics and spontaneity of such reactions.

Table 1: Hypothetical DFT Calculated Electronic Properties for Benzenecarboperoxoic acid, 4-amino-

| Property | Calculated Value (Hypothetical) | Significance |

| HOMO Energy | -5.8 eV | Indicates electron-donating ability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 4.6 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 3.5 D | Indicates overall polarity of the molecule |

Note: The data in this table is hypothetical and serves as an example of what would be obtained from DFT calculations.

Molecular Dynamics Simulations of Reaction Intermediates and Solvent Effects

Molecular dynamics (MD) simulations would be employed to study the dynamic behavior of Benzenecarboperoxoic acid, 4-amino-, its reaction intermediates, and the influence of the surrounding solvent. These simulations solve Newton's equations of motion for a system of atoms and molecules, providing a time-resolved view of molecular motions.

Key areas of investigation using MD simulations would include:

Conformational Analysis: Exploring the different spatial arrangements (conformers) of the molecule and their relative stabilities over time.

Solvation Shell Structure: Understanding how solvent molecules (e.g., water, ethanol) arrange themselves around the solute and how this affects its reactivity.

Dynamics of Reaction Intermediates: Simulating the lifetime and structural evolution of transient species formed during a chemical reaction, such as the transition state in an oxidation reaction.

Theoretical Studies of Heterogeneous Catalyst-Substrate Interactions in Supported Systems

In many applications, peroxy acids are used in conjunction with a heterogeneous catalyst. Theoretical studies in this area would focus on understanding the interaction between Benzenecarboperoxoic acid, 4-amino- and the catalyst surface.

These studies, often using DFT with periodic boundary conditions, would aim to:

Model the Catalyst Surface: Creating a computational model of the catalyst, such as a metal oxide or a zeolite.

Adsorption Energies: Calculating the energy released when the peroxy acid binds to the catalyst surface, indicating the strength of the interaction.

Activation of the Peroxy Acid: Investigating how the interaction with the catalyst weakens the O-O bond of the peroxy acid, thereby lowering the activation energy for the desired reaction.

Elucidate Reaction Mechanisms: Mapping the entire reaction pathway on the catalyst surface to understand the role of the catalyst in promoting the reaction and influencing selectivity.

Prediction and Interpretation of Spectroscopic Data through Computational Approaches

Computational methods are invaluable for predicting and interpreting spectroscopic data, which can aid in the experimental characterization of Benzenecarboperoxoic acid, 4-amino-.

Infrared (IR) and Raman Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the vibrational frequencies and intensities, helping to assign the peaks in experimental IR and Raman spectra to specific molecular vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Gauge-Including Atomic Orbital (GIAO) methods can be used to calculate the chemical shifts of ¹H and ¹³C nuclei, which is essential for interpreting NMR spectra and confirming the molecular structure.

UV-Visible Spectroscopy: TD-DFT calculations can predict the electronic transitions and their corresponding absorption wavelengths, aiding in the interpretation of UV-Vis spectra.

Table 2: Hypothetical Predicted vs. Experimental Spectroscopic Data for Benzenecarboperoxoic acid, 4-amino-

| Spectroscopic Data | Predicted Value (Hypothetical) | Experimental Value (Hypothetical) |

| IR (C=O stretch) | 1750 cm⁻¹ | 1745 cm⁻¹ |

| ¹H NMR (NH₂) | 4.5 ppm | 4.3 ppm |

| ¹³C NMR (C=O) | 168 ppm | 167 ppm |

| UV-Vis (λmax) | 290 nm | 292 nm |

Note: The data in this table is hypothetical and for illustrative purposes.

Future Research Directions and Emerging Paradigms for Benzenecarboperoxoic Acid, 4 Amino

Development of Novel and Sustainable Synthetic Routes for Peroxy Acid Derivatives

The industrial viability of any chemical process hinges on the development of sustainable and cost-effective synthetic methodologies. For benzenecarboperoxoic acid, 4-amino-, and its derivatives, future research will likely focus on moving beyond traditional synthesis routes, which often involve the reaction of a carboxylic acid with hydrogen peroxide. wikipedia.org While effective, these methods can present challenges in terms of safety and waste generation.

Emerging research is likely to prioritize:

Biocatalytic Synthesis: Leveraging enzymes to catalyze the formation of the peroxy acid functionality could offer a greener alternative to conventional chemical methods. The biosynthesis of p-aminobenzoic acid itself is a well-understood process in various microorganisms, suggesting the potential for engineered enzymatic pathways for its derivatives. wikipedia.orgnih.gov

In Situ Generation: Developing methods for the in situ generation of benzenecarboperoxoic acid, 4-amino- from stable precursors would mitigate the risks associated with the handling and storage of concentrated peroxy acids. This approach is particularly advantageous in continuous flow systems. researchgate.net

Alternative Oxidants: Investigating the use of more environmentally benign oxidants than traditional peroxy acid precursors could lead to more sustainable synthetic protocols.

A comparative look at potential synthetic strategies is presented below:

| Synthetic Strategy | Precursors | Potential Advantages | Key Research Challenges |

| Conventional Synthesis | p-Aminobenzoic acid, Hydrogen Peroxide | Well-established methodology | Safety concerns with concentrated H₂O₂, potential for byproducts |

| Biocatalytic Synthesis | Engineered microorganisms, PABA precursors | High selectivity, mild reaction conditions, reduced waste | Enzyme discovery and engineering, process scale-up |

| In Situ Generation | Stable PABA derivatives, activating agent | Enhanced safety, suitability for flow chemistry | Development of efficient activation methods, reactor design |

Expansion of Oxidative Scope to Complex Molecular Architectures

The utility of a peroxy acid is defined by its ability to effect specific chemical transformations. While peroxy acids are well-known for epoxidations and Baeyer-Villiger oxidations, the unique electronic properties imparted by the 4-amino group in benzenecarboperoxoic acid, 4-amino- could lead to novel reactivity and selectivity. wikipedia.orgbritannica.com

Future research should aim to:

Elucidate Reaction Mechanisms: A thorough understanding of the reaction mechanisms of benzenecarboperoxoic acid, 4-amino- with various substrates is crucial for predicting and controlling its reactivity. This includes studying the influence of the amino group on the peroxy acid's electrophilicity.

Substrate Scope Expansion: Systematically investigating the reactions of this peroxy acid with a wide range of complex molecules, including those with multiple functional groups, will be essential to map out its synthetic utility.

Asymmetric Oxidations: The development of chiral variants or catalytic systems that utilize benzenecarboperoxoic acid, 4-amino- for asymmetric oxidations would be a significant advancement, providing access to enantiomerically pure compounds.

Integration with Advanced Reactor Technologies (e.g., Flow Chemistry, Microfluidics)

The integration of chemical synthesis with advanced reactor technologies offers numerous advantages, including enhanced safety, improved reaction control, and facile scalability. researchgate.netnih.gov For a potentially hazardous reagent like a peroxy acid, these benefits are particularly pronounced.

Key areas of focus include:

Continuous Flow Synthesis: The use of continuous flow reactors can significantly improve the safety of reactions involving peroxy acids by minimizing the volume of the hazardous material at any given time. researchgate.netnih.gov Research into the flow synthesis of benzenecarboperoxoic acid, 4-amino- and its immediate use in subsequent oxidation reactions is a promising avenue.

Microfluidic Systems: Microfluidic reactors offer precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to higher yields and selectivities. nih.gov These systems are also ideal for high-throughput screening of reaction conditions.

Process Automation: The automation of flow chemistry setups can enable the rapid optimization of reaction conditions and the generation of libraries of oxidized products for biological screening. vapourtec.com

Interdisciplinary Applications in Materials Science and Environmental Remediation (e.g., Advanced Oxidation Processes)

The unique properties of benzenecarboperoxoic acid, 4-amino- suggest its potential for applications beyond traditional organic synthesis.

Materials Science: The amino group provides a handle for the incorporation of this peroxy acid into polymeric materials, creating reactive polymers that can be used for surface modification or as self-healing materials. The development of functionalized materials with oxidative properties is an area of growing interest.

Environmental Remediation: Peroxy acids are powerful oxidizing agents that can be used in Advanced Oxidation Processes (AOPs) for the degradation of persistent organic pollutants in water. prepchem.comnih.gov The potential of benzenecarboperoxoic acid, 4-amino- in this context, particularly for the degradation of specific classes of contaminants, warrants investigation. Research has shown that iron-based materials can activate AOPs for the remediation of antibiotic pollution, a field where novel oxidants are needed. google.com

Rational Design of Highly Selective and Reusable Catalytic Systems Based on Benzenecarboperoxoic Acid, 4-amino-

To enhance the selectivity and sustainability of oxidations using benzenecarboperoxoic acid, 4-amino-, the development of catalytic systems is paramount.

Future research directions in this area include:

Homogeneous Catalysis: The design of transition metal complexes that can activate benzenecarboperoxoic acid, 4-amino- for specific oxidative transformations could lead to highly selective and efficient catalytic cycles.

Heterogeneous Catalysis: The immobilization of benzenecarboperoxoic acid, 4-amino- or a catalyst that activates it onto a solid support would facilitate catalyst recovery and reuse, a key principle of green chemistry. organic-chemistry.org Functionalized silica (B1680970) has been shown to be an effective support for peroxy acids. organic-chemistry.org

Biomimetic Catalysis: The development of synthetic catalysts that mimic the active sites of oxidizing enzymes, such as peroxidases, could provide highly selective and environmentally benign oxidation methods. nih.gov

The potential impact of these research directions is summarized in the table below:

| Research Area | Potential Impact |

| Novel Synthetic Routes | Greener, safer, and more economical production of peroxy acid derivatives. |

| Expanded Oxidative Scope | Access to new and complex molecular structures for drug discovery and materials science. |

| Advanced Reactor Technologies | Safer and more efficient chemical processes with improved control and scalability. |

| Interdisciplinary Applications | Development of novel functional materials and effective environmental remediation strategies. |

| Catalytic Systems | Highly selective and sustainable oxidation reactions with reduced environmental footprint. |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4-amino-benzenecarboperoxoic acid, and what safety precautions are critical during synthesis?

- Methodology : A common approach involves reacting 4-aminobenzoic acid with hydrogen peroxide (H₂O₂) in the presence of a strong acid catalyst (e.g., sulfuric acid) under controlled temperatures (0–5°C). This mimics the synthesis of m-chloroperbenzoic acid, where thionyl chloride may first convert the carboxylic acid to an acyl chloride, followed by peroxide addition .

- Safety : Use inert atmosphere (N₂) to prevent unintended oxidation, and employ cold traps to mitigate exothermic reactions. Wear PPE (gloves, goggles) due to skin/eye irritation risks and potential carcinogenicity .

Q. How should researchers characterize the purity and structure of 4-amino-benzenecarboperoxoic acid?

- Analytical Techniques :

- Spectroscopy : FT-IR to confirm peroxo (–O–O–) and amino (–NH₂) groups; NMR (¹H/¹³C) to verify aromatic substitution patterns .

- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity, using acetonitrile/water mobile phases adjusted to pH 2.5 with trifluoroacetic acid .

- Titration : Iodometric titration to quantify active oxygen content .

Q. What are the primary safety hazards associated with handling 4-amino-benzenecarboperoxoic acid?

- Key Risks :

- Reactivity : Explosive decomposition upon exposure to heat or reducing agents. Store at ≤4°C in amber glass under nitrogen .

- Health Hazards : Moderate skin/eye irritant; questionable carcinogen (tumorigenic data via skin contact). Use fume hoods and avoid direct contact .

Advanced Research Questions

Q. How can conflicting data on thermal stability and decomposition kinetics be resolved for 4-amino-benzenecarboperoxoic acid?

- Methodology :

- DSC/TGA : Measure decomposition onset temperatures and enthalpy changes under inert vs. oxidative atmospheres .

- Kinetic Studies : Use isothermal calorimetry to model Arrhenius parameters (activation energy, pre-exponential factor) for decomposition pathways .

Q. What mechanistic insights govern the epoxidation reactivity of 4-amino-benzenecarboperoxoic acid compared to non-amino-substituted peracids?

- Experimental Design :

- Kinetic Profiling : Compare reaction rates of styrene epoxidation using 4-amino-benzenecarboperoxoic acid vs. m-chloroperbenzoic acid under identical conditions (solvent, temperature) .

- Computational Modeling : DFT calculations to assess electronic effects of the –NH₂ group on peroxo O–O bond polarization and electrophilicity .

Q. How can researchers optimize reaction conditions for selective oxidation using 4-amino-benzenecarboperoxoic acid in complex substrates?

- Optimization Parameters :

- Solvent Effects : Test polar aprotic solvents (e.g., dichloromethane) vs. protic solvents (e.g., acetic acid) to balance solubility and reactivity .

- Catalysts : Screen Lewis acids (e.g., MgSO₄) to enhance peroxo group activation without degrading the peracid .

Q. What strategies address discrepancies in reported purity levels of 4-amino-benzenecarboperoxoic acid across commercial batches?

- Approach :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.